Chlorofluoromethane
CAS No.: 593-70-4
Cat. No.: VC1623590
Molecular Formula: CH2ClF
Molecular Weight: 68.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 593-70-4 |
|---|---|
| Molecular Formula | CH2ClF |
| Molecular Weight | 68.48 g/mol |
| IUPAC Name | chloro(fluoro)methane |
| Standard InChI | InChI=1S/CH2ClF/c2-1-3/h1H2 |
| Standard InChI Key | XWCDCDSDNJVCLO-UHFFFAOYSA-N |
| SMILES | C(F)Cl |
| Canonical SMILES | C(F)Cl |
| Boiling Point | -9.1 °C |
| Melting Point | -133.0 °C |
Introduction
Physical and Chemical Properties
Chlorofluoromethane possesses distinctive physical and chemical properties that determine its behavior in various applications and environmental contexts. The compound exhibits characteristic thermodynamic parameters as detailed in Table 1.
Table 1: Physical Properties of Chlorofluoromethane
| Property | Value | Units |
|---|---|---|
| Molecular Formula | CH₂ClF | - |
| Molecular Weight | 68.48 | g/mol |
| Melting Point | -133 | °C |
| Boiling Point | -9.1 | °C |
| Density | 1.271 | g/cm³ |
| Refractive Index | 1.3831 (estimate) | - |
| Vapor Pressure | 47.4 psig (at 25°C) | - |
| Critical Temperature | - | K |
The compound has a relatively low boiling point of -9.1°C, which makes it exist as a gas at room temperature and standard pressure . Its density of 1.271 g/cm³ indicates that it is heavier than air, which has implications for its handling and safety considerations . The ionization energy of chlorofluoromethane has been reported as 11.71 ± 0.01 eV according to some sources and 11.74 eV by others, reflecting the energy required to remove an electron from the molecule .
Additional thermodynamic properties include:
-
Standard Gibbs free energy of formation (ΔfG°): -249.20 kJ/mol
-
Enthalpy of formation (ΔfH° gas): -275.82 kJ/mol
-
Enthalpy of fusion (ΔfusH°): 5.62 kJ/mol
-
Enthalpy of vaporization (ΔvapH°): 21.39 kJ/mol (calculated) and 23.30 kJ/mol (experimental at 202.00K)
The compound's crystal structure is monoclinic with space group P21 and lattice constants a = 6.7676, b = 4.1477, c = 5.0206 Å, β = 108.205°, which provides insight into its solid-state arrangement and intermolecular interactions .
Molecular Structure and Bonding
The structural characteristics of chlorofluoromethane include:
-
C-H bond length: Typical values around 1.09 Å
-
C-Cl bond length: Approximately 1.78 Å
-
C-F bond length: Approximately 1.38 Å
-
H-C-H bond angle: Close to the tetrahedral angle of 109.5°
The molecule's asymmetric substitution pattern creates distinct spectroscopic properties that can be observed in infrared and NMR spectra. The 19F NMR and 13C NMR spectra of chlorofluoromethane show characteristic patterns that reflect the electronic environment around these atoms .
Synthesis and Production
Several methods have been developed for the synthesis of chlorofluoromethane. One significant approach involves the reaction of phosgene with hydrogen fluoride, as outlined in patent literature . Another production route involves the controlled halogenation of methane or the partial fluorination of chloromethane.
The commercial production of chlorofluoromethane has historical ties to other chlorofluorocarbon manufacturing processes. A notable reaction involving chlorofluoromethane is its use in the synthesis of hexafluorobenzene through pyrolysis:
3 CHCl₂F + 3 CH₂ClF → C₆F₆ + 9 HCl
This reaction demonstrates the utility of chlorofluoromethane as a fluorine source in organic synthesis. Additionally, research has explored the co-pyrolysis of chlorodifluoromethane (HCFC-22) with methane, which can be relevant to chlorofluoromethane production or utilization pathways:
CH₄ + CHClF₂ → various products including CH₂=CF₂ (vinylidene fluoride)
This reaction has been studied in alumina tubular reactors at atmospheric pressure and temperatures ranging from 673 to 1073 K, with implications for both HCFC treatment and vinylidene fluoride synthesis .
Uses and Applications
Chlorofluoromethane has been employed in several industrial applications, though its use has diminished due to environmental regulations:
Refrigeration Applications
Historically, chlorofluoromethane was used as a refrigerant with an ozone depletion potential of 0.02 . Its thermodynamic properties made it suitable for refrigeration cycles, though it has been largely replaced by alternatives with lower environmental impact.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the production of fluorinated compounds. As mentioned earlier, it participates in the synthesis of hexafluorobenzene through pyrolysis reactions . Its role as a fluorinating agent makes it valuable in the preparation of various fluorine-containing organic compounds.
Research Applications
In scientific research, chlorofluoromethane has been used as a model compound for studying atmospheric chemistry, reaction mechanisms, and thermodynamic properties . Its relatively simple structure makes it useful for fundamental studies in physical chemistry and spectroscopy.
Environmental Impact
The environmental implications of chlorofluoromethane have been a significant concern and focus of research:
Ozone Depletion
Chlorofluoromethane has an ozone depletion potential (ODP) of 0.02, which is lower than many other chlorofluorocarbons but still significant enough to warrant regulatory attention . When released into the atmosphere, it can migrate to the stratosphere where photolysis by ultraviolet radiation releases chlorine atoms that participate in catalytic cycles destroying ozone:
Cl + O₃ → ClO + O₂
ClO + O → Cl + O₂
This chain reaction contributes to the depletion of the ozone layer, which protects Earth from harmful ultraviolet radiation.
Atmospheric Presence and Lifetime
Traces of chlorofluoromethane have been detected at an altitude of 22 km in the atmosphere, with concentrations of approximately 148 parts per trillion (ppt) . The compound's atmospheric lifetime is influenced by its reactivity with hydroxyl radicals in the troposphere and photolysis in the stratosphere.
Regulatory Status
Due to its ozone-depleting potential, chlorofluoromethane was classified as a Class II ozone-depleting substance under the Montreal Protocol. Its production and import were banned on January 1, 2015, as part of global efforts to protect the ozone layer . This regulatory action has significantly reduced the commercial use and production of the compound.
Research Findings and Scientific Studies
Scientific investigation of chlorofluoromethane has yielded significant insights across multiple disciplines:
Thermochemical Studies
The Active Thermochemical Tables (ATcT) has conducted detailed analysis of chlorofluoromethane's thermodynamic properties. ATcT version 1.124 provides precise enthalpy of formation values and other thermochemical parameters that are critical for understanding the compound's behavior in chemical reactions and atmospheric processes .
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